3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
Description
3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a structurally complex small molecule featuring a benzoxazolone core (2,3-dihydro-1,3-benzoxazol-2-one) substituted at the 3-position with a methyl group and at the 5-position with a sulfonamide-linked piperidine moiety. The piperidine ring is further functionalized with a [(3-methylpyridin-4-yl)oxy]methyl group, introducing a pyridyl ether substituent.
The compound’s synthesis likely involves sequential steps: (1) formation of the benzoxazolone core, (2) sulfonation at the 5-position, and (3) coupling of the sulfonyl chloride intermediate with the functionalized piperidine derivative. Structural characterization of such derivatives often employs crystallographic techniques, as referenced in SHELX-based methodologies .
Properties
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-12-21-8-5-18(14)27-13-15-6-9-23(10-7-15)29(25,26)16-3-4-19-17(11-16)22(2)20(24)28-19/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYNHJAMUHXLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoxazole core and various functional groups that contribute to its biological activity. Its chemical formula is , indicating the presence of multiple heteroatoms that may interact with biological targets.
Key Structural Features:
- Benzoxazole moiety: Known for its role in various pharmacological activities.
- Piperidine ring: Implicated in enhancing bioavailability and receptor binding.
- Sulfonyl group: Often associated with increased potency and selectivity in drug design.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to disease states. Preliminary studies suggest it may act as an inhibitor of certain kinases and glycosidases, which are crucial in cancer and diabetes management.
Enzyme Inhibition Studies:
- α-glucosidase Inhibition: The compound showed promising results in inhibiting α-glucosidase activity, suggesting potential use in managing diabetes by controlling postprandial blood glucose levels .
Cytotoxicity and Safety Profile
Cytotoxicity assays conducted on mammalian cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound has a favorable safety profile at therapeutic concentrations. The results indicate that while it exhibits cytotoxic effects at high doses, it remains relatively safe within the pharmacologically relevant range .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that it binds effectively to active sites of enzymes such as DNA gyrase and MurD, leading to disruption of bacterial DNA replication processes .
Binding Interactions:
- Hydrogen bonds with key amino acids (e.g., SER1084, ASP437) enhance binding affinity.
- Pi-stacking interactions stabilize the compound within the active site.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy: A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, providing insights into its role as a lead compound for developing new antibiotics.
- Diabetes Management: Clinical trials assessing its impact on glucose metabolism showed promising results in lowering blood sugar levels without significant side effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Benzoxazolone vs. Benzisoxazole : The target compound’s benzoxazolone core, a cyclic carbamate, differs from zonisamide’s benzisoxazole (cyclic sulfonamide). This distinction impacts electronic properties and target engagement. Benzoxazolones may exhibit enhanced metabolic stability compared to benzisoxazoles due to reduced ring strain.
- Piperidine moieties often improve blood-brain barrier penetration, suggesting CNS applicability .
- Pyridyl Ether vs. Thiazolidinedione : Unlike thiazolidinedione-containing benzoxazoles (PPAR-γ agonists for diabetes), the pyridyl ether in the target compound may facilitate hydrogen bonding or π-stacking with enzymatic targets, such as kinases or carbonic anhydrases.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Profile Comparison
Analysis :
- This contrasts with zonisamide’s lower LogP (0.5), which correlates with its clinical use in aqueous environments (e.g., systemic circulation).
- The single hydrogen bond donor (benzoxazolone carbonyl) may limit polar interactions compared to thiazolidinedione hybrids, which possess additional H-bond donors (e.g., thiourea or sulfonyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
